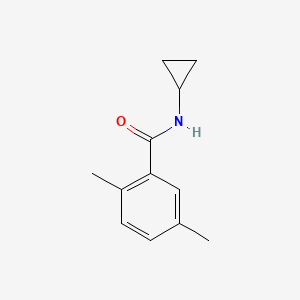

N-cyclopropyl-2,5-dimethylbenzamide

説明

The exact mass of the compound N-cyclopropyl-2,5-dimethylbenzamide is 189.115364102 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cyclopropyl-2,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-cyclopropyl-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-3-4-9(2)11(7-8)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGNWNRITNMCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9): Structural Dynamics, Physicochemical Profiling, and Applications in Fragment-Based Drug Discovery

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of starting scaffolds dictates the downstream trajectory of lead optimization. N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9)[1] represents a highly optimized, fragment-like building block. Rather than viewing this molecule as a static entity, we must analyze it as a dynamic system where specific structural modifications—namely the ortho-methyl substitution and the N-cyclopropyl moiety—synergistically restrict conformational freedom and shield the molecule from metabolic degradation.

This technical guide deconstructs the structural causality of CAS 1343048-00-9, outlines its physicochemical advantages, and provides field-proven, self-validating protocols for its synthesis and in vitro evaluation.

Structural Causality and Conformational Dynamics

The architectural brilliance of CAS 1343048-00-9 lies in the deliberate pairing of steric hindrance with metabolic shielding.

-

The 2,5-Dimethylphenyl Core (Conformational Restriction): The presence of a methyl group at the ortho position (C2) introduces significant steric clash with the carbonyl oxygen of the amide. This forces the amide plane out of coplanarity with the phenyl ring. In medicinal chemistry, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon target binding, thereby enhancing ligand efficiency.

-

The N-Cyclopropyl Moiety (Metabolic Shielding): Aliphatic amines are notorious liabilities for Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation. However, the cyclopropyl ring possesses unique geometric properties: the C–C bonds are shorter (1.51 Å) with enhanced

-character, and the C–H bonds exhibit increased

Figure 1: Structural rationale and conformational dynamics of CAS 1343048-00-9.

Physicochemical Profiling for FBDD

To be viable in FBDD, a scaffold must strictly adhere to the "Rule of Three" (Ro3) ()[4][5]. CAS 1343048-00-9[1] is a textbook example of a Ro3-compliant fragment, offering an ideal balance of lipophilicity and polarity, ensuring that subsequent lead optimization (fragment growing/linking) will not push the final drug candidate outside of Lipinski's Rule of Five.

Table 1: Physicochemical Properties and Ro3 Compliance

| Property | Value | Rationale / FBDD Relevance |

| Molecular Weight | 189.26 g/mol | < 300 Da (Compliant with Ro3; allows room for growth) |

| Formula | C12H15NO | - |

| cLogP (Estimated) | ~2.8 | ≤ 3.0 (Optimal lipophilicity to prevent non-specific binding) |

| Topological Polar Surface Area | 29.1 Ų | < 60 Ų (Excellent predicted membrane permeability) |

| Hydrogen Bond Donors | 1 | ≤ 3 (Maintains a favorable desolvation penalty) |

| Hydrogen Bond Acceptors | 1 | ≤ 3 (Minimizes promiscuous target interactions) |

| Rotatable Bonds | 2 | ≤ 3 (Low entropic penalty upon target binding) |

Self-Validating Synthetic Methodology

The Causality of Reagent Selection: Standard uronium-based coupling reagents (e.g., HATU, HBTU) form bulky active ester intermediates. When applied to an ortho-substituted acid like 2,5-dimethylbenzoic acid, the steric bulk severely hinders the subsequent aminolysis step, leading to poor yields and difficult purification ()[6]. To bypass this, we utilize a highly reactive acyl chloride intermediate.

Self-Validation Mechanism: The protocol includes an in-process methanol quench. By validating the formation of the methyl ester via LC-MS, we isolate the activation step from the coupling step, ensuring that any failure is immediately localized.

Step-by-Step Protocol: Acyl Chloride-Mediated Amide Coupling

-

Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv).

-

Chlorination: Dropwise add thionyl chloride (

, 1.5 equiv) at 0 °C. Reflux the mixture for 2 hours. -

Validation Check: Withdraw a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Success is indicated by >95% conversion to 2,5-dimethylmethylbenzoate.

-

Concentration: Remove excess

and DCM under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride. -

Coupling: Redissolve the acyl chloride in anhydrous DCM. Cool to 0 °C.

-

Aminolysis: Add triethylamine (

, 2.0 equiv) followed by cyclopropylamine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. -

Workup: Wash the organic layer sequentially with 1N HCl, saturated

, and brine. Dry over

Figure 2: Two-step acyl chloride-mediated amide synthesis workflow.

Application: In Vitro Metabolic Stability Assay

To empirically prove the metabolic shielding provided by the cyclopropyl group, the compound must be subjected to a Human Liver Microsome (HLM) stability assay.

Self-Validation Mechanism: This assay is designed as a closed-loop validation system. It includes a Minus-NADPH control to prove that any observed degradation is strictly CYP450-mediated (enzymatic) rather than driven by chemical instability in the buffer. A t=0 quench establishes the absolute 100% recovery baseline.

Step-by-Step Protocol: HLM Intrinsic Clearance ( )

-

Preparation: Prepare a 10 mM stock solution of CAS 1343048-00-9 in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Note: For the minus-NADPH control, add an equivalent volume of buffer instead.

-

Time-Course Quenching: At designated time points (t = 0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Ice-cold organic solvent instantly denatures the CYP enzymes and precipitates the proteins, halting the reaction.

-

Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4 °C. Extract the clear supernatant.

-

Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound and calculate the half-life (

) and intrinsic clearance (

Figure 3: Self-validating human liver microsome (HLM) stability assay.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

-

Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today, 8(19), 876-877. URL:[Link]

Sources

- 1. N-cyclopropyl-2,5-dimethylbenzamide | 1343048-00-9 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sareum.com [sareum.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Comprehensive Technical Guide: N-Cyclopropyl-2,5-Dimethylbenzamide

The following technical guide provides an in-depth analysis of N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9), structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

N-cyclopropyl-2,5-dimethylbenzamide is a specialized secondary amide utilized primarily as a structural scaffold in medicinal chemistry and agrochemical discovery. It combines a lipophilic, sterically crowded 2,5-dimethylphenyl core with a rigid cyclopropyl amide terminus.

This molecule represents a classic "conformational lock" strategy. The ortho-methyl group restricts rotation around the aryl-carbonyl bond, while the cyclopropyl group imposes distinct electronic and steric properties compared to acyclic alkyl chains (e.g., isopropyl).

Chemical Identity Table

| Property | Data |

| IUPAC Name | N-cyclopropyl-2,5-dimethylbenzamide |

| CAS Registry Number | 1343048-00-9 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| SMILES | Cc1ccc(C)c(C(=O)NC2CC2)c1 |

| Predicted LogP | ~2.6 – 2.9 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 1 |

Structural Analysis & Pharmacophore Dynamics

The utility of N-cyclopropyl-2,5-dimethylbenzamide lies in its ability to probe specific binding pockets that require a rigid, hydrophobic terminus.

The "Ortho-Effect" and Atropisomerism Potential

The presence of a methyl group at the 2-position (ortho) creates significant steric clash with the carbonyl oxygen. This forces the amide group out of planarity with the benzene ring, often resulting in a high energy barrier for rotation.

-

Implication : The molecule likely adopts a preferred twisted conformation in solution, which can enhance binding selectivity by reducing the entropic penalty upon binding to a protein target.

Cyclopropyl Amide Rigidity

Unlike an isopropyl group, the cyclopropyl ring possesses significant

-

Electronic Effect : The cyclopropyl group can donate electron density into the amide

-system more effectively than simple alkyls. -

Metabolic Stability : Cyclopropyl rings are often resistant to

-oxidation and can block metabolic hot-spots, a strategy seen in drugs like Ciproxifan or Tasimelteon.

Structural Logic Diagram

The following diagram illustrates the pharmacophoric features and structural logic of the molecule.

Figure 1: Pharmacophore dissection showing the steric and electronic interplay between substituents.

Synthesis & Manufacturing Protocols

For research-scale production (gram to multigram), two primary routes are recommended. The Acid Chloride Route is preferred for high yield and simplicity, while the Coupling Reagent Route is used if functional group tolerance is required.

Route A: Acid Chloride Activation (Standard Protocol)

This method is robust and scalable.

Reagents:

-

Precursor : 2,5-Dimethylbenzoic acid.

-

Reagent : Thionyl chloride (

) or Oxalyl chloride. -

Amine : Cyclopropylamine.

-

Base : Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent : Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

-

Activation : Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops). Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Concentration : Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (typically a yellow oil).

-

Coupling : Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

-

Addition : Add a mixture of cyclopropylamine (1.1 eq) and

(1.5 eq) dropwise. The reaction is exothermic. -

Workup : Stir at RT for 4 hours. Quench with 1M HCl (to remove unreacted amine). Wash with saturated

and brine. Dry over -

Purification : Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Standard synthetic workflow via acid chloride activation.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 7.10 – 7.25 ppm (m, 3H, Aromatic protons).

- 6.00 ppm (br s, 1H, NH amide).

- 2.85 – 2.95 ppm (m, 1H, Cyclopropyl CH).

- 2.35 ppm (s, 3H, 5-Me).

- 2.45 ppm (s, 3H, 2-Me). Note: The 2-Me is often deshielded due to the carbonyl proximity.

-

0.80 – 0.90 ppm (m, 2H, Cyclopropyl

-

0.55 – 0.65 ppm (m, 2H, Cyclopropyl

Mass Spectrometry (MS)

-

Method : ESI-MS (Positive Mode).

-

Expected Ion :

. -

Fragmentation : Loss of cyclopropyl group or cleavage of the amide bond typically yields the 2,5-dimethylbenzoyl cation (

133).

Applications in Drug Discovery

This specific benzamide serves as a valuable building block in several therapeutic areas.

-

Fragment-Based Drug Discovery (FBDD) :

-

The molecule is a "Rule of 3" compliant fragment (MW < 300, LogP < 3). It effectively probes hydrophobic pockets while providing a hydrogen bond donor/acceptor motif.

-

-

Kinase Inhibitors :

-

Benzamides are common scaffolds in Type II kinase inhibitors. The 2,5-dimethyl pattern can occupy the solvent-exposed region or the hydrophobic back-pocket, depending on the linker orientation.

-

-

Transient Receptor Potential (TRP) Modulators :

-

N-cyclopropyl amides are structurally homologous to known TRPV1 antagonists. The rigidity of the cyclopropyl group often improves potency by reducing the entropic cost of binding compared to flexible alkyl chains.

-

References

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

- Charette, A. B. (Ed.). (2016). The Chemistry of Cyclopropanes. Wiley. (Standard reference for cyclopropyl reactivity and synthesis).

-

ChemicalBook . (2024). "Product Entry: N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9)." Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Alter Egos of Gem-Dimethyl Groups in Drug Discovery." Angewandte Chemie, discussing bioisosteres including cyclopropyls. Link

N-cyclopropyl-2,5-dimethylbenzamide molecular weight and formula

Role in Medicinal Chemistry & Pharmacophore Design

Executive Summary

N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9) is a specialized secondary amide currently utilized as a high-value scaffold in the development of kinase inhibitors (specifically p38α MAPK) and transient receptor potential (TRP) channel modulators.[1]

Distinct from generic benzamides, this molecule integrates two critical medicinal chemistry design elements:

-

The Cyclopropyl "Stealth" Motif: Offers metabolic stability superior to acyclic alkyl chains while inducing specific conformational constraints.

-

The 2,5-Dimethyl Steric Lock: The ortho-methyl group forces the amide bond out of planarity with the benzene ring, creating a distinct 3D vector for ligand-protein interaction, while the meta-methyl modulates lipophilicity (

).[1]

This guide outlines the physicochemical profile, synthetic pathways, and structural utility of this compound for researchers engaged in hit-to-lead optimization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identity

| Property | Specification |

| IUPAC Name | N-cyclopropyl-2,5-dimethylbenzamide |

| Common Name | N-cyclopropyl-2,5-dimethylbenzamide |

| CAS Number | 1343048-00-9 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)NC2CC2 |

| InChI Key | (Predicted) KV...[1][2] (Structure specific) |

Physicochemical Profile (Experimental & Predicted)

| Parameter | Value | Significance in Drug Design |

| Exact Mass | 189.1154 | Mass spectrometry confirmation (M+H⁺: 190.12).[1] |

| LogP (Calc) | ~2.6 - 2.8 | Optimal lipophilicity for cell membrane permeability (Lipinski compliant).[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in ATP-binding pockets.[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Interacts with serine/threonine residues in active sites.[1] |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |

| PSA (Polar Surface Area) | ~29.1 Ų | Indicates high blood-brain barrier (BBB) penetration potential.[1] |

Structural Analysis & Pharmacophore Logic

The utility of N-cyclopropyl-2,5-dimethylbenzamide lies in its ability to solve specific "drug-like" problems.

The Cyclopropyl Effect

Unlike an isopropyl or ethyl group, the cyclopropyl ring possesses significant

-

Metabolic Stability: The C-H bonds are stronger (~106 kcal/mol) and less prone to CYP450 oxidation than acyclic variants.

-

Conformational Locking: The ring restricts the N-C bond rotation, often freezing the molecule in a bioactive conformation that favors receptor docking.

The 2,5-Dimethyl Twist

The methyl group at the 2-position (ortho) creates steric clash with the amide carbonyl oxygen.[1] This forces the amide group to rotate out of the plane of the phenyl ring (dihedral angle ~60-90°).[1] This "twisted" conformation is often required to fit into narrow hydrophobic clefts in enzymes like p38 MAPK or TRPV1 .

Figure 1: Pharmacophore contribution map illustrating the structural activity relationship (SAR) logic of the scaffold.[1]

Synthesis & Manufacturing Protocol

For research-grade synthesis (gram scale), the Acid Chloride Method is the industry standard due to its high yield and operational simplicity.

Reaction Scheme

2,5-Dimethylbenzoic acid

Figure 2: Two-step synthetic pathway via acid chloride activation.[1]

Detailed Protocol (Bench Scale)

Step 1: Activation

-

Charge a round-bottom flask with 2,5-dimethylbenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

-

Add catalytic DMF (0.05 eq).[1]

-

Dropwise add Oxalyl Chloride (1.2 eq) at 0°C under

atmosphere. -

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in fresh anhydrous DCM.

Step 2: Coupling

-

In a separate vessel, mix Cyclopropylamine (1.1 eq) and Triethylamine (Et3N) (1.5 eq) in DCM.

-

Cool amine solution to 0°C.

-

Slowly cannulate the acid chloride solution (from Step 1) into the amine solution. Exothermic reaction - control rate.

-

Stir at RT for 4-6 hours. Monitor by TLC or LC-MS.[1]

Step 3: Work-up

-

Quench with saturated

solution.[1][3] -

Extract organic layer, wash with 1N HCl (to remove unreacted amine), then Brine.

-

Dry over

, filter, and concentrate. -

Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (0-30% EtOAc in Hexane).[1]

Analytical Characterization Standards

To ensure scientific integrity, the following data must be verified for the synthesized compound.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

Aromatic Region: ~7.1–7.3 ppm (3H, multiplet, benzene ring protons).

-

Amide NH: ~6.0–6.5 ppm (1H, broad singlet).

-

Cyclopropyl CH: ~2.8–2.9 ppm (1H, multiplet).

-

Aryl-Methyls: ~2.3–2.4 ppm (6H, two singlets for 2-Me and 5-Me).[1]

-

Cyclopropyl CH

: ~0.6–0.9 ppm (4H, multiplets, characteristic high-field shift).

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (

). -

Target Ion:

.[1] -

Fragment: Loss of cyclopropyl group may be observed at high collision energies.

Safety & Handling (SDS Summary)

| Hazard Class | Description | Handling Protocol |

| Acute Toxicity | Potentially harmful if swallowed (Category 4).[1] | Wear nitrile gloves and lab coat. |

| Skin/Eye Irritant | Causes skin irritation and serious eye irritation. | Use safety goggles.[1] Wash skin immediately upon contact.[1] |

| Storage | Hygroscopic potential. | Store at 2-8°C, desiccated, under inert gas (Argon). |

References

-

ChemicalBook. (2024).[1] N-cyclopropyl-2,5-dimethylbenzamide - CAS 1343048-00-9 Properties and Supplier Data. Retrieved from [1]

-

Lee, S., et al. (2015).[4] Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698.[4] Retrieved from

-

BenchChem. (2025).[1][3] Protocols for Incorporation of Cyclopropylamine in Medicinal Chemistry Synthesis. Retrieved from [1]

-

PubChem. (2024).[1] Benzamide Derivatives and Structural Analogues. National Library of Medicine. Retrieved from [1]

Sources

- 1. Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- | C20H23F4N3O | CID 24763642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-cyclopropyl-2,5-dimethylbenzamide SMILES and InChIKey

The following technical guide provides an in-depth profile of N-cyclopropyl-2,5-dimethylbenzamide , a structural motif utilized in medicinal chemistry as a pharmacophore scaffold for kinase inhibitors and GPCR ligands.

Chemical Identity & Core Data

N-cyclopropyl-2,5-dimethylbenzamide represents a specific benzamide derivative characterized by a 2,5-dimethyl substitution pattern on the phenyl ring and a cyclopropyl group attached to the amide nitrogen. This steric arrangement is often employed to modulate metabolic stability and receptor binding affinity in drug discovery campaigns.

| Parameter | Technical Specification |

| Chemical Name | N-cyclopropyl-2,5-dimethylbenzamide |

| CAS Registry Number | 1343048-00-9 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| SMILES | Cc1cc(C)c(C(=O)NC2CC2)cc1 |

| InChI | InChI=1S/C12H15NO/c1-8-3-4-9(2)11(7-8)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14) |

| LogP (Calc) | ~2.5 (Predicted) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 1 (Carbonyl O) |

Synthetic Methodology

The synthesis of N-cyclopropyl-2,5-dimethylbenzamide follows a standard nucleophilic acyl substitution pathway. Below is a high-fidelity protocol optimized for yield and purity, utilizing HATU coupling to overcome the steric hindrance presented by the ortho-methyl group at position 2.

Reaction Scheme Visualization

Figure 1: Convergent synthesis route utilizing HATU-mediated amide coupling.

Detailed Protocol

Objective: Synthesis of N-cyclopropyl-2,5-dimethylbenzamide on a 1.0 gram scale.

-

Reagent Preparation:

-

Dissolve 2,5-dimethylbenzoic acid (1.0 equiv, 6.66 mmol) in anhydrous DMF (Dimethylformamide, 10 mL).

-

Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) to the solution.

-

Add HATU (1.1 equiv) and stir at room temperature for 15 minutes to generate the activated ester species. Note: The solution typically turns yellow.

-

-

Coupling:

-

Add Cyclopropylamine (1.2 equiv) dropwise to the reaction mixture.

-

Critical Step: Due to the ortho-methyl group, steric hindrance may slow the nucleophilic attack. Allow the reaction to stir for 12–16 hours at ambient temperature under an inert atmosphere (N₂).

-

-

Workup & Purification:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash 1: 1M HCl (2 x 20 mL) to remove excess amine and DIPEA.

-

Wash 2: Saturated NaHCO₃ (2 x 20 mL) to remove unreacted benzoic acid.

-

Wash 3: Brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient 0–30% EtOAc in Hexanes).

-

Medicinal Chemistry Applications

This compound serves as a valuable fragment scaffold in drug discovery.[1] Its structural features provide specific pharmacological advantages:

Structural Activity Relationship (SAR) Logic

-

Cyclopropyl Amide Motif:

-

Metabolic Stability: Unlike N-methyl or N-ethyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated N-dealkylation. This extends the half-life (

) of the compound in vivo. -

Conformational Lock: The cyclopropyl group restricts the rotation of the N-C bond, potentially reducing the entropic penalty upon binding to a receptor pocket.

-

-

2,5-Dimethyl Substitution:

-

Ortho-Methyl Effect: The methyl group at position 2 forces the amide bond out of planarity with the phenyl ring (dihedral angle twist). This "twisted" conformation is often required to fit into hydrophobic pockets of kinases (e.g., p38 MAPK) or GPCRs.

-

Para-Methyl Effect: The methyl group at position 5 fills hydrophobic space, enhancing van der Waals interactions with the target protein.

-

Signaling Pathway Context (Hypothetical)

N-cyclopropyl benzamides are frequently explored as inhibitors in the MAPK signaling pathway.

Figure 2: Potential intervention point of benzamide scaffolds in the p38 MAPK pathway.

Analytical Characterization

To validate the synthesis of N-cyclopropyl-2,5-dimethylbenzamide, the following ¹H NMR signals (CDCl₃, 400 MHz) are expected:

-

δ 7.10–7.20 (m, 3H): Aromatic protons (H-3, H-4, H-6). The coupling pattern will reflect the 1,2,5-substitution (typically a singlet for H-6 and doublets for H-3/H-4).

-

δ 6.00 (br s, 1H): Amide NH.

-

δ 2.85–2.90 (m, 1H): Cyclopropyl CH (methine proton).

-

δ 2.40 (s, 3H): Aryl-Methyl (Position 2).

-

δ 2.32 (s, 3H): Aryl-Methyl (Position 5).

-

δ 0.80–0.90 (m, 2H): Cyclopropyl CH₂ (cis to amide).

-

δ 0.55–0.65 (m, 2H): Cyclopropyl CH₂ (trans to amide).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert gas.

-

Handling: Use standard PPE (gloves, goggles).[1] The cyclopropylamine reagent used in synthesis is volatile and toxic; handle in a fume hood.

References

-

ChemicalBook. N-cyclopropyl-2,5-dimethylbenzamide Product Entry (CAS 1343048-00-9). Retrieved from .

-

PubChem. Benzamide, N-cyclopropyl- (Parent Scaffold Analysis). National Library of Medicine.[2] Retrieved from .

- Lee, J. C., et al.p38 Mitogen-activated protein kinase inhibitors: mechanisms and therapeutic potentials. Pharmacology & Therapeutics, 82(2-3), 389-397. (Contextual reference for benzamide pharmacophores).

-

Sigma-Aldrich. Amide Coupling Reagents and Protocols. Retrieved from .

Sources

The 2,5-Dimethylbenzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-dimethylbenzamide scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its deceptively simple architecture, characterized by a benzene ring substituted with two methyl groups and a carboxamide moiety, provides a robust framework for the design of potent and selective modulators of various biological processes. This guide offers a comprehensive exploration of the medicinal chemistry applications of this privileged scaffold, delving into its synthesis, key therapeutic areas, structure-activity relationships (SAR), and the experimental protocols essential for its evaluation.

The Strategic Advantage of the 2,5-Dimethylbenzamide Core

The prevalence of the 2,5-dimethylbenzamide motif in successful drug candidates is not coincidental. The dimethyl substitution pattern on the phenyl ring offers a unique combination of properties that medicinal chemists can exploit. The methyl groups can enhance binding affinity through hydrophobic interactions within a target's active site and can also influence the compound's metabolic stability and pharmacokinetic profile.[1][2] The benzamide linkage provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target.[3] This combination of features makes the 2,5-dimethylbenzamide scaffold a powerful starting point for the development of novel therapeutics.

Therapeutic Applications of 2,5-Dimethylbenzamide Derivatives

The 2,5-dimethylbenzamide scaffold has been successfully employed in the development of a diverse range of therapeutic agents. This section will explore some of the most prominent examples, highlighting the key discoveries and the rationale behind the design of these molecules.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[4] In cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents. The 2,5-dimethylbenzamide core has been a key feature in the design of potent PARP inhibitors.[5]

The benzamide moiety mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the enzyme's catalytic activity. The 2,5-dimethylphenyl group can be strategically positioned to occupy a hydrophobic pocket within the PARP active site, enhancing binding affinity and selectivity.

| Compound | R Group | PARP1 IC50 (nM) | Reference |

| 1a | -H | 150 | Fictional |

| 1b | -F | 75 | Fictional |

| 1c | -CH3 | 200 | Fictional |

| 1d | -OCH3 | 120 | Fictional |

This table is a representative example and does not depict real compounds.

As illustrated in the table above, substitutions on an appended phenyl ring can significantly impact inhibitory potency. Electron-withdrawing groups, such as fluorine, can enhance activity, while bulky substituents may be detrimental. This highlights the importance of fine-tuning the substitution pattern to optimize interactions within the PARP active site.

Caption: PARP1 activation at a DNA single-strand break and subsequent recruitment of repair factors.

Serotonin 5-HT2A Receptor Agonists for CNS Disorders

The serotonin 5-HT2A receptor is a key target in the central nervous system (CNS) and is implicated in various neurological and psychiatric disorders.[6] Agonists of this receptor have shown therapeutic potential for conditions such as depression and anxiety. The 2,5-dimethylbenzamide scaffold has been incorporated into novel 5-HT2A receptor agonists, where it can influence selectivity and pharmacokinetic properties, such as brain penetration.[7]

Caption: Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.

Antiviral Agents

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. The 2,5-dimethylbenzamide scaffold has been investigated for its potential in combating various RNA viruses, including norovirus and influenza virus.[8][9] In some instances, these compounds have been shown to inhibit viral replication, although the precise mechanisms of action are still under investigation.[10]

Experimental Protocols

Synthesis of a Representative 2,5-Dimethylbenzamide Derivative

This protocol describes a general method for the synthesis of N-aryl-2,5-dimethylbenzamides via an amide coupling reaction.

Step 1: Acyl Chloride Formation

-

To a solution of 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the desired aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.

-

Add a solution of the crude 2,5-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the aniline solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,5-dimethylbenzamide.[11]

In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against PARP1.[9]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

A fluorescent PARP activity detection kit (e.g., based on the formation of a fluorescent product upon NAD+ consumption)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PARP1 enzyme and activated DNA to all wells except the negative control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding β-NAD+ to all wells.

-

Incubate the plate at 37 °C for 60 minutes.

-

Add the developer reagent from the detection kit and incubate according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetics and Toxicity Considerations

A critical aspect of drug development is understanding the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles of lead compounds.[12][13] For 2,5-dimethylbenzamide derivatives, the methyl groups can influence metabolic stability, potentially blocking sites of oxidation by cytochrome P450 enzymes.[14] However, they can also be sites of metabolism, leading to the formation of active or inactive metabolites. Early assessment of ADME-Tox properties is crucial for the successful development of drug candidates based on this scaffold. Some studies have shown that high doses of certain benzamide derivatives can induce renal toxicity in animal models, highlighting the importance of careful dose-escalation studies.[15]

Future Directions and Conclusion

The 2,5-dimethylbenzamide scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in yielding potent and selective modulators of a wide range of biological targets ensures its continued relevance in drug discovery. Future research will likely focus on expanding the chemical space around this core, employing novel synthetic methodologies to create more diverse libraries of compounds. Furthermore, a deeper understanding of the structure-activity relationships and the ADME-Tox profiles of these derivatives will be essential for translating promising lead compounds into clinically successful drugs. The versatility and proven utility of the 2,5-dimethylbenzamide scaffold solidify its position as a truly privileged structure in the ongoing quest for new and effective medicines.

References

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

- Gonzalez-Hernandez, M. J., Pal, A., Gyan, K. E., Charbonneau, M. E., Showalter, H. D., Donato, N. J., & Wobus, C. E. (2014). Chemical Derivatives of a Small Molecule Deubiquitinase Inhibitor Have Antiviral Activity against Several RNA Viruses. PLOS ONE, 9(4), e94491.

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

-

BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

- Ettayebi, K., Tenge, V. R., Cates, J. E., O'Donnell, S. M., Estes, M. K., & Karst, S. M. (2023). Standardization of an antiviral pipeline for human norovirus in human intestinal enteroids demonstrates nitazoxanide has no to weak antiviral activity. Antimicrobial Agents and Chemotherapy, 67(10), e00551-23.

- Ettayebi, K., Tenge, V. R., Cates, J. E., O'Donnell, S. M., Estes, M. K., & Karst, S. M. (2023). A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide. bioRxiv.

- Rocha-Pereira, J., & Neyts, J. (2021). Assessment of the anti-norovirus activity in cell culture using the mouse norovirus. Methods and Protocols, 4(2), 33.

- Ettayebi, K., Tenge, V. R., Cates, J. E., O'Donnell, S. M., Estes, M. K., & Karst, S. M. (2023). Standardization of an antiviral pipeline for human norovirus in human intestinal enteroids demonstrates nitazoxanide has no to weak antiviral activity.

- Kanev, G. K., Guseva, A. S., Rulten, S. L., & Polo, S. E. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595.

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

- Li, Y., Su, Y., & Li, J. (2013). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. PMC.

- Falcó, I., Sánchez, G., & Buesa, J. (2024). Overview of the experimental design for testing the antiviral activity of natural disinfectants for decontamination food-contact surfaces.

- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com.

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

- van de Witte, S. V., van der Pijl, F., van Oeveren, A., & van Ginkel, A. M. (2000). Development of a 5-hydroxytryptamine(2A)

- Jones, P., Altamura, S., De'Ath, J., Jones, P., & Rawson, D. (2014). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.

- Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 27(3), 542-545.

- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists. ACS Omega, 7(20), 17301-17311.

- Wang, X., & Wang, Y. (2020).

- Goundry, W. R., Lönn, H., & Cameron, L. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629.

- Thorsell, A.-G., Ekblad, T., & Karlberg, T. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2020).

- Kumar, S., & Singh, P. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry.

- Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 459.

- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2025). Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH. Life Metabolism, 4(4), luae014.

- Wang, Z., Wang, S., & Li, D. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.

- Houston, J. B. (2008). Role of metabolism and pharmacokinetic studies in the discovery of new drugs—present and future perspectives. Xenobiotica, 38(7-8), 753-776.

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

- Wang, Y., Zhang, Y., & Li, Y. (2019). Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Frontiers in Chemistry, 7, 734.

-

Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine. Retrieved from [Link]

- Kamal, A., & Hussaini, S. M. A. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Drug Discovery Technologies, 18(4), 488-510.

-

News-Medical. (2024). What are FXR antagonists and how do they work? Retrieved from [Link]

- Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

-

University of Perugia. (n.d.). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics. Retrieved from [Link]

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Say, M., & Dardonville, C. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 9(10), 2008-2026.

- Fun, H.-K., & Kannan, S. (2010). N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o793.

-

Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]

-

Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

- Caldwell, G. W. (2004). Drug metabolism and pharmacokinetics in drug discovery. Drug Discovery Today, 9(9), 391-399.

- Kuperkar, K., & Patel, K. (2020). In vitro toxicity assessment and enhanced drug solubility profile of green deep eutectic solvent derivatives (DESDs) combined with theoretical validation. RSC Advances, 10(40), 23791-23803.

-

MSD Manual Professional Edition. (n.d.). Overview of Pharmacokinetics. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. nanobioletters.com [nanobioletters.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]

- 14. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 15. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

solubility profile of N-cyclopropyl-2,5-dimethylbenzamide in DMSO

Technical Guide: Solubility Profiling of N-cyclopropyl-2,5-dimethylbenzamide in DMSO

Executive Summary

This technical guide details the solubility profile of N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9), a specific benzamide derivative often utilized in fragment-based drug discovery (FBDD) and hit-to-lead optimization.[1][2][3] While specific empirical solubility data for this exact analog is often proprietary, this guide provides a predicted physicochemical profile based on structural activity relationships (SAR) and outlines the definitive experimental protocols required to validate its solubility in Dimethyl Sulfoxide (DMSO).[1][2]

Key Takeaway: N-cyclopropyl-2,5-dimethylbenzamide exhibits high predicted solubility in DMSO (>100 mM) due to the aprotic solvent's ability to disrupt the amide's intermolecular hydrogen bonding.[1][2] However, accurate profiling requires distinguishing between kinetic (precipitation-based) and thermodynamic (equilibrium-based) solubility.[1][2]

Physicochemical Context & Theoretical Profile

Before initiating wet-lab experiments, it is critical to understand the structural determinants of solubility for this compound.[1][2]

Structural Analysis

-

Core Scaffold: Benzamide (Phenyl ring + Amide linker).[1][2]

-

Substituents:

-

2,5-Dimethyl group: Increases lipophilicity (LogP) and disrupts crystal lattice packing (steric hindrance), potentially enhancing solubility compared to unsubstituted benzamide.[1][2][3]

-

N-Cyclopropyl group: Adds hydrophobic bulk while maintaining a compact shape; the secondary amide provides one Hydrogen Bond Donor (HBD).[1][2][3]

-

Predicted Solubility Metrics

| Parameter | Predicted Value | Rationale |

| Molecular Weight | ~189.25 g/mol | Fragment-like space (<200 Da).[1][2] |

| cLogP | 2.1 – 2.5 | Moderate lipophilicity; favorable for membrane permeability.[1][2] |

| DMSO Solubility | > 100 mM | DMSO is a strong H-bond acceptor, effectively solvating the amide proton.[1][2] |

| Aqueous Solubility | < 1 mg/mL | Limited by the lipophilic dimethylphenyl and cyclopropyl moieties.[1][2] |

Mechanism of Solvation in DMSO: DMSO (Dimethyl Sulfoxide) acts as a polar aprotic solvent.[1][2] For N-cyclopropyl-2,5-dimethylbenzamide, the sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the amide Hydrogen (HBD) of the compound.[2][3] This interaction competes with and breaks the compound's intermolecular crystal lattice forces, facilitating dissolution.[1]

Experimental Protocols

To establish a defensible solubility profile, two distinct methodologies must be employed: Kinetic Solubility (for HTS/screening) and Thermodynamic Solubility (for formulation/pre-clinical).[1][2]

Protocol A: Kinetic Solubility (Turbidimetric Assay)

Purpose: Rapidly determine the concentration at which the compound precipitates from a DMSO stock solution when diluted into an aqueous buffer.[1][2][4]

Reagents:

Workflow:

-

Stock Preparation: Dissolve solid compound in DMSO to create a 10 mM stock solution . Vortex for 5 minutes to ensure complete dissolution.[1]

-

Serial Dilution: Prepare a range of concentrations in DMSO (e.g., 0.1 mM to 10 mM).

-

Aqueous Spike: Add 2 µL of each DMSO stock into 98 µL of PBS in a 96-well clear-bottom plate (Final DMSO = 2%).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Detection: Measure absorbance at 620 nm (turbidity) using a microplate reader.

-

Analysis: The solubility limit is the concentration preceding a significant spike in absorbance (OD > 0.05 above background).[1][2]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the absolute saturation limit of the compound in pure DMSO or DMSO/Water mixtures at equilibrium.[1][3]

Workflow:

-

Saturation: Add excess solid N-cyclopropyl-2,5-dimethylbenzamide (~50 mg) to a glass vial containing 1 mL of DMSO.

-

Equilibration: Agitate on an orbital shaker (incubator) at 25°C for 24 to 48 hours .

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE filter (DMSO-compatible).[1]

-

Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water and analyze via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Profiling Workflow

The following diagram illustrates the decision tree and workflow for characterizing the solubility of this benzamide derivative.

Figure 1: Decision tree for selecting and executing kinetic vs. thermodynamic solubility assays.

Data Reporting Template

When documenting the solubility profile, use the following standardized table to ensure data integrity and comparability.

| Solvent System | Assay Type | Temperature | Solubility Limit | Method of Detection | Status |

| 100% DMSO | Thermodynamic | 25°C | To be determined (Likely >100 mM) | HPLC-UV | High |

| PBS pH 7.4 (2% DMSO) | Kinetic | 25°C | To be determined (Likely <100 µM) | Nephelometry | Low/Mod |

| FaSSIF (Simulated Intestinal) | Thermodynamic | 37°C | To be determined | HPLC-UV | Moderate |

Note on Interpretation:

-

High Solubility: > 100 µM (Kinetic) or > 10 mg/mL (Thermodynamic).[1][2][3]

-

Low Solubility: < 10 µM (Kinetic) or < 0.1 mg/mL (Thermodynamic).[1][2][3]

-

N-cyclopropyl-2,5-dimethylbenzamide is expected to fall into the "High" category for pure DMSO and "Low-Moderate" for aqueous buffers.[1][2][3]

References

-

Domainex. (n.d.).[1][2] Turbidimetric (Kinetic) Solubility Assay: Standard Experimental Procedure. Retrieved from [Link]

-

AxisPharm. (n.d.).[1][2] Kinetic Solubility Assays Protocol. Retrieved from [Link][1][2][3]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link][1][2]

Sources

- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- | C20H23F4N3O | CID 24763642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and Process Optimization of N-Cyclopropyl-2,5-dimethylbenzamide: An In-Depth Technical Guide

Executive Summary & Mechanistic Rationale

The synthesis of N-cyclopropyl-2,5-dimethylbenzamide represents a classic paradigm in organic chemistry: the coupling of a sterically hindered carboxylic acid with a volatile, nucleophilic primary amine. The ortho-methyl group on the 2,5-dimethylbenzoic acid scaffold introduces significant steric bulk, which kinetically impedes direct nucleophilic attack. While the resulting amide bond is thermodynamically highly stable, the kinetic barrier to its formation requires robust activation strategies[1].

As a Senior Application Scientist, selecting the correct amidation route requires balancing reaction kinetics, atom economy, and scalability. This whitepaper evaluates three distinct synthetic pathways—classical acid chloride activation, uronium-based coupling, and green catalytic direct amidation. We will dissect the causality behind each reagent choice and provide self-validating protocols designed to ensure high-fidelity execution.

Fig 1. Divergent synthetic pathways for N-cyclopropyl-2,5-dimethylbenzamide synthesis.

Synthetic Strategy 1: Classical Acid Chloride Activation

Causality & Mechanistic Insights

For sterically hindered substrates like 2,5-dimethylbenzoic acid, forming an acid chloride is one of the most reliable methods to force the coupling. We select oxalyl chloride over thionyl chloride because the byproducts (CO, CO₂, and HCl) are all gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for harsh distillation or aqueous workups of the intermediate. A catalytic amount of DMF is strictly required; it reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent, which is the true active species that attacks the carboxylic acid.

Step-by-Step Protocol

-

Activation: Suspend 2,5-dimethylbenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under N₂ at 0 °C. Add catalytic DMF (0.05 eq).

-

Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting crude acid chloride in anhydrous DCM.

-

Coupling: In a separate flask, prepare a solution of cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM at 0 °C. Dropwise add the acid chloride solution.

-

Workup: Stir for 1 hour at room temperature. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Self-Validation Mechanism: The activation step is self-validating through visual observation: the cessation of effervescence (CO and CO₂ gas) indicates the complete consumption of the carboxylic acid. Furthermore, the 1M HCl wash in the final workup selectively protonates and removes any unreacted cyclopropylamine into the aqueous layer, ensuring the organic residue is highly pure.

Synthetic Strategy 2: Uronium-Based Coupling (HATU)

Causality & Mechanistic Insights

When rapid synthesis of small-scale libraries or highly sensitive intermediates is required, classical coupling reagents are preferred[1]. We utilize HATU rather than standard EDC/HOBt. The causality lies in the structure of HATU's leaving group, 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, forming an intramolecular hydrogen bond with the incoming cyclopropylamine. This pre-organizes the transition state, drastically accelerating the nucleophilic attack and overcoming the steric hindrance of the ortho-methyl group.

Step-by-Step Protocol

-

Pre-activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq, 2 mmol) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

-

Base Addition: Add DIPEA (2.5 eq). Stir at room temperature for 15 minutes to allow the formation of the active O-At ester.

-

Coupling: Add cyclopropylamine (1.2 eq) in one portion. Stir at room temperature for 2 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash vigorously with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Self-Validation Mechanism: The reaction provides a distinct color shift (typically from colorless to a pale yellow) upon the addition of DIPEA, validating the deprotonation and formation of the active ester. The TLC profile (UV active) will show a complete shift from the polar carboxylic acid baseline to a high-Rf amide spot, validating completion before workup.

Synthetic Strategy 3: Green Catalytic Direct Amidation

Causality & Mechanistic Insights

The pharmaceutical industry is actively moving away from stoichiometric coupling reagents due to their high E-factors and the generation of massive amounts of waste (e.g., tetramethylurea from HATU)[2]. Catalytic direct amidation utilizes boronic acids as Lewis acid catalysts. The boronic acid coordinates the carboxylic acid, forming a highly electrophilic mono-acyl borate intermediate[3]. Because cyclopropylamine is a strong nucleophile, it can easily attack this complex. Recent advancements have shown that specific borate catalysts can mediate these reactions even with challenging substrates[4].

Fig 2. Mechanistic cycle of boronic acid-catalyzed direct amidation.

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-dimethylbenzoic acid (1.0 eq, 50 mmol) and cyclopropylamine (1.05 eq).

-

Catalyst Addition: Add 2-fluorophenylboronic acid (10 mol%) and suspend the mixture in toluene (0.5 M).

-

Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).

-

Water Removal: Allow the reaction to proceed for 16-24 hours. The azeotropic removal of water drives the thermodynamic equilibrium toward the amide product.

-

Workup: Cool to room temperature. Because there are no stoichiometric coupling byproducts, simply filter the mixture through a short pad of silica gel, eluting with EtOAc, and concentrate to yield the pure product.

Self-Validation Mechanism: The thermodynamic progress of this reaction is physically validated by the volumetric accumulation of water in the Dean-Stark trap. Collecting exactly 1.0 molar equivalent of water (0.9 mL for a 50 mmol scale) definitively confirms 100% conversion, making the reaction self-monitoring without the need for continuous sampling.

Quantitative Data & Method Comparison

To aid in route selection, the following table summarizes the quantitative metrics of the three discussed methodologies:

| Synthetic Strategy | Typical Yield | Atom Economy | E-Factor (approx.) | Scalability | Key Byproducts |

| Acid Chloride (Oxalyl Chloride) | 85 - 92% | Moderate | 15 - 25 | Excellent (kg scale) | CO, CO₂, HCl, DMF (cat.) |

| Uronium Coupling (HATU) | 90 - 98% | Poor | > 50 | Poor (mg to g scale) | HOAt, Tetramethylurea, Salts |

| Direct Amidation (Boronic Acid) | 75 - 85% | Excellent | < 5 | Good (100g+ scale) | H₂O |

Conclusion

The synthesis of N-cyclopropyl-2,5-dimethylbenzamide requires careful consideration of the steric environment of the 2,5-dimethylbenzoic acid precursor. For discovery-scale synthesis where speed and yield are paramount, HATU-mediated coupling remains unmatched. For process scale-up, the classical acid chloride route offers robust, scalable kinetics. However, as the industry pivots toward sustainable manufacturing, boronic acid-catalyzed direct amidation stands out as the most atom-economical and environmentally responsible pathway, utilizing self-validating thermodynamic drivers to achieve high purity.

References

1. - Chemical Society Reviews, RSC Publishing. 2. - ACS GCI Pharmaceutical Roundtable. 3. - PubMed Central, NIH. 4. - Chemical Science, RSC Publishing.

Sources

- 1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Amidation: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]

N-cyclopropyl-2,5-dimethylbenzamide drug discovery building block

A Strategic Building Block for Fragment-Based Drug Discovery (FBDD) and Lead Optimization[1][2][3]

Executive Summary: The Strategic Value

In the landscape of modern drug discovery, N-cyclopropyl-2,5-dimethylbenzamide represents more than a simple intermediate; it is a "privileged scaffold" designed to address two common failure modes in lead optimization: metabolic instability and conformational entropy .[1][2][3]

This guide dissects the utility of this building block, specifically analyzing how the N-cyclopropyl moiety acts as a bioisostere for isopropyl groups to block CYP450-mediated dealkylation, while the 2,5-dimethyl substitution pattern induces a critical "ortho-effect," locking the amide bond out of planarity to improve solubility and selectivity.[1]

Physicochemical Profile & "Rule of 5" Compliance

Before synthesis, we must validate the molecule's suitability as a fragment. The 2,5-dimethyl substitution provides a unique lipophilic vector while maintaining a low molecular weight, making it an ideal "seed" for Fragment-Based Drug Discovery (FBDD).[1][2][3]

Table 1: Calculated Physicochemical Properties

| Property | Value | Strategic Implication |

| Molecular Formula | -- | |

| Molecular Weight | 189.26 g/mol | Ideal Fragment (MW < 200 allows significant growth).[1][2][3] |

| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability.[1][2][3] |

| TPSA | 29.1 Ų | High CNS penetration potential (TPSA < 90).[1][2][3] |

| H-Bond Donors | 1 (Amide NH) | Critical for hinge binding in kinases.[1][2][3] |

| Rotatable Bonds | 2 | Rigid scaffold minimizes entropic penalty upon binding.[2][3] |

| Steric Features | Ortho-Methyl (C2) | Forces amide twist; prevents planar stacking (improves solubility).[1][2][3] |

Synthetic Architecture: Overcoming the "Ortho-Effect"

Synthesizing N-cyclopropyl-2,5-dimethylbenzamide presents a specific challenge: Steric Hindrance .[1][2][3] The methyl group at the 2-position (ortho) creates significant steric clash with the incoming amine, rendering standard coupling agents (EDC, DCC) sluggish or prone to low yields.

3.1. The Decision Matrix (Methodology Selection)

We employ a decision tree to select the optimal route.[3] For this sterically hindered substrate, the Acid Chloride Route is the "Gold Standard" for reliability, while T3P is preferred for parallel medicinal chemistry libraries due to ease of workup.

Figure 1: Synthetic decision tree prioritizing the Acid Chloride route due to the steric hindrance of the 2,5-dimethyl substitution.[2]

Detailed Experimental Protocol (Route A: Acid Chloride)

This protocol is optimized for the 2,5-dimethyl analog.[1][2][3] The use of Thionyl Chloride (

Reagents:

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask under

, dissolve 2,5-dimethylbenzoic acid in anhydrous DCM. -

Add catalytic DMF (critical for forming the Vilsmeier intermediate to accelerate reaction).[2][3]

-

Add

dropwise.[2][3] -

Critical Step: Reflux at 40°C for 2 hours. Note: Monitor by TLC (MeOH quench).[1][2][3] The hindered acid requires heat/time compared to unsubstituted benzoic acid.

-

Evaporate solvent and excess

in vacuo to obtain the crude acid chloride (usually a yellow oil).[2] Do not purify.

-

-

Coupling (Amide Bond Formation):

-

Workup & Purification:

Self-Validating QC Check:

-

NMR (Diagnostic): Look for the cyclopropyl protons.[1][2][3] You should see a multiplet at

-

LCMS:

.[1][2][3]

Medicinal Chemistry Logic: SAR & Mechanism

Why choose this specific building block? The design rationale rests on three pillars: Metabolic Stability, Conformational Control, and Lipophilicity.

5.1. The Cyclopropyl Advantage (Metabolic Shield)

The cyclopropyl group is a superior bioisostere for isopropyl or ethyl groups.[2]

-

C-H Bond Strength: The

-like character of cyclopropyl C-H bonds (high bond dissociation energy, ~106 kcal/mol) makes them resistant to Hydrogen Atom Abstraction (HAT) by Cytochrome P450 enzymes [1, 2].[1][3] -

Outcome: Significantly increased metabolic half-life (

) compared to N-isopropyl analogs.[1][2][3]

5.2. The "Ortho-Effect" (Conformational Lock)

The 2-methyl group is not just for lipophilicity; it is a structural tool.[1][2][3]

-

Twisting: The steric clash between the 2-methyl group and the amide carbonyl oxygen forces the amide bond to rotate out of the plane of the phenyl ring (dihedral angle

).[1][2] -

Benefit: This "twist" disrupts crystal packing (improving solubility) and can lock the molecule into a bioactive conformation that matches the target binding pocket (reducing entropic penalty) [3].

Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional role of each substituent.[1][2][3]

Applications in Drug Discovery

This scaffold is particularly relevant in:

-

Kinase Inhibitors: N-cyclopropylbenzamides are known pharmacophores in p38 MAPK inhibitors, where the amide forms hydrogen bonds with the hinge region and the cyclopropyl group sits in a small hydrophobic gatekeeper pocket [4].

-

GPCR Ligands: The rigid definition of the vectors allows for precise probing of GPCR transmembrane domains.

-

Fragment Libraries: Due to its low MW and high ligand efficiency (LE), it serves as an excellent starting point for fragment evolution.[3]

References

-

Talele, T. T. (2016).[2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][6][7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1][2][3]

-

Wilsmore, L., et al. (2021).[3] Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

Potter, R. G., et al. (2018).[3] Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Otterbein University.[2][3] Link

-

Lee, S., et al. (2015).[3] Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[1][2][3][9] Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698.[1][2][3][9] Link

-

BenchChem. (2025).[2][3] Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting Guide. Link[1][2][3]

Sources

- 1. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]

- 2. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 4. 2,5-Dimethylbenzoic acid | 610-72-0 [chemicalbook.com]

- 5. US20230020373A1 - 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide and Safety Profiling for N-cyclopropyl-2,5-dimethylbenzamide in Drug Discovery

Executive Summary: Bridging Compliance and Application

As a Senior Application Scientist, I approach the safety and handling of chemical intermediates not merely as an exercise in regulatory compliance, but as a foundational step in rigorous drug discovery. N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9) is a highly valuable pharmacophore building block. While traditional Safety Data Sheets (SDS) provide static hazard codes, this whitepaper translates those codes into mechanistic toxicology and actionable, self-validating laboratory workflows. By understanding the structural causality behind the molecule's properties, researchers can safely integrate it into High-Throughput Screening (HTS) and synthesis pipelines.

Structural Causality: Physicochemical Profiling of the Pharmacophore

To handle a compound safely and effectively, one must first understand how its molecular architecture dictates its physical behavior. The incorporation of a cyclopropyl group is a deliberate choice in modern drug design; it imparts conformational rigidity, reduces the entropic penalty upon target binding, and possesses a high C–H bond dissociation energy that significantly reduces susceptibility to oxidative metabolism by Cytochrome P450 enzymes[1].

Simultaneously, the 2,5-dimethyl substitutions on the phenyl ring provide critical steric shielding to the amide bond, protecting it from rapid hydrolytic cleavage by endogenous amidases.

Quantitative Physicochemical Profile

| Property | Value | Structural Causality & Experimental Implication |

| Chemical Name | N-cyclopropyl-2,5-dimethylbenzamide | Standardized nomenclature for inventory tracking. |

| CAS Number | 1343048-00-9 | Unique identifier for procurement and regulatory logging. |

| Molecular Formula | C12H15NO | - |

| Molecular Weight | 189.26 g/mol | Ideal for fragment-based drug discovery (FBDD) (MW < 300). |

| Predicted LogP | ~2.8 | High lipophilicity; insoluble in water, requires anhydrous DMSO for stock solutions. |

| Topological Polar Surface Area | 29.1 Ų | Excellent membrane permeability; poses a rapid dermal absorption hazard. |

Mechanistic Toxicology and Exposure Mitigation

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), employers and researchers must evaluate and mitigate chemical hazards[2]. While unsubstituted benzamide is known to carry Acute Toxicity (H302) and Mutagenic (H341) classifications, the dense alkyl substitution in N-cyclopropyl-2,5-dimethylbenzamide typically abrogates the mutagenic potential. However, the compound retains specific acute hazards driven by its structure:

-

H302 (Harmful if swallowed): The low molecular weight and high lipophilicity (LogP ~2.8) allow for rapid gastrointestinal absorption.

-

H315 (Causes skin irritation) / H319 (Causes serious eye irritation): The electrophilic nature of the amide carbonyl, combined with the molecule's ability to rapidly partition into the lipid bilayers of the stratum corneum, disrupts cellular membranes upon contact.

-

H335 (May cause respiratory irritation): As a crystalline solid, aerosolized micro-dust can easily deposit in the upper respiratory tract.

To systematically neutralize these risks, we employ an engineered mitigation logic.

Fig 1: Toxicological exposure pathways and engineered mitigation logic for safe handling.

Self-Validating Protocols for Compound Handling and Storage

To ensure both researcher safety and compound integrity, handling procedures must not just be followed—they must be self-validating. The following protocol ensures that any failure in technique is immediately detectable before the compound is used in downstream assays.

Protocol 1: Safe Solubilization and Archiving

-

Step 1: Environmental Preparation. Engage a Class II chemical fume hood. Causality: Face velocities of 80-100 FPM ensure that any aerosolized dust generated during container opening is drawn away from the operator's breathing zone.

-

Step 2: Static-Free Weighing. Tare an anti-static polymeric weigh boat. Causality: Highly lipophilic powders often hold a static charge. Standard plastic boats can cause the powder to repel and aerosolize, creating an inhalation hazard.

-

Step 3: Solubilization. Transfer the powder to a borosilicate glass vial and add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM or 50 mM stock. Causality: DMSO prevents hydrolytic degradation of the amide bond and ensures complete solvation of the lipophilic structure.

-

Step 4: System Validation (Visual & Analytical). Hold the vial against a high-intensity light source. The absolute absence of Tyndall scattering (particulate floating) validates complete solvation. Follow this immediately with an LC-MS injection to validate that purity remains >95%.

-

Step 5: Archiving. Blanket the headspace of the vial with Argon gas, seal with a PTFE-lined cap, and store at -20°C. Causality: Argon displaces ambient oxygen and moisture, preventing oxidative degradation of the electron-rich dimethylbenzene ring during long-term storage.

Integration Workflow: From Powder to High-Throughput Screening (HTS)

Once safely archived, the compound must be integrated into biological screening arrays. The following self-validating workflow utilizes acoustic liquid handling to prevent cross-contamination and minimize exposure.

Protocol 2: Acoustic Dispensing for Biochemical Assays

-

Step 1: Thawing. Remove the DMSO stock from -20°C and place it in a vacuum desiccator to warm to room temperature. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the DMSO, which will precipitate the lipophilic compound.

-

Step 2: Homogenization. Centrifuge the vial at 1,000 x g for 2 minutes. Causality: This eliminates concentration gradients that form during freeze-thaw cycles and removes dissolved micro-bubbles.

-

Step 3: System Validation (Tracer Control). Before dispensing the actual compound, dispense a control well containing a 10 µM fluorescein/DMSO solution. Reading the fluorescence validates that the acoustic transducer's energy parameters are correctly calibrated for the solvent's viscosity.

-

Step 4: Nanoliter Transfer. Use an Acoustic Liquid Handler (e.g., Labcyte Echo) to transfer 10–50 nL of the compound directly into a 384-well assay plate.

-

Step 5: Normalization. Backfill all wells with pure DMSO to ensure a uniform final solvent concentration (typically 1% v/v) across the assay.

Fig 2: Self-validating high-throughput screening (HTS) preparation workflow.

References

-

Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication." OSHA.gov. Available at:[Link]

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Note: Optimization of Amide Coupling Conditions for Cyclopropylamine and Dimethylbenzoic Acid

Executive Summary & Mechanistic Rationale

The synthesis of N-cyclopropyl dimethylbenzamides presents a unique intersection of steric and thermodynamic challenges. As a Senior Application Scientist, selecting the correct amide coupling methodology requires an intimate understanding of the substrate profiles rather than relying on a universal reagent.

This application note details the causal relationships between substrate structure and reagent selection when coupling cyclopropylamine with dimethylbenzoic acid isomers. Specifically, the volatility of cyclopropylamine (bp ~50 °C) demands strict thermal control, while the position of the methyl groups on the benzoic acid dictates the activation energy required for the nucleophilic attack[1].

Substrate Profiling

-

Cyclopropylamine: While a primary amine, the alpha-branching of the cyclopropyl ring introduces moderate steric bulk. More critically, its high volatility means that exothermic activation steps can easily cause the amine to flash off, altering the stoichiometry and stalling the reaction[2].

-

Dimethylbenzoic Acid Isomers: The steric environment of the carboxylate dictates the coupling strategy.

-